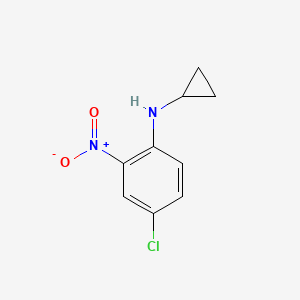

4-chloro-N-cyclopropyl-2-nitroaniline

描述

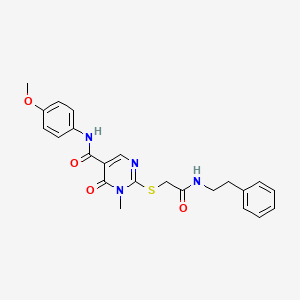

4-chloro-N-cyclopropyl-2-nitroaniline is an organic compound with the empirical formula C9H9ClN2O2 and a molecular weight of 212.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The title compound 4-chloro-2-nitroaniline was synthesized by the acetylation of 2-nitroaniline followed by chlorination . The 4-chloro-2-nitroaniline nonlinear optical single crystal was developed by slow evaporation method at 40 °C .Molecular Structure Analysis

The grown 4-chloro-2-nitroaniline was a monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis . An intermolecular contact of 4-chloro-2-nitroaniline was visually analyzed by Hirshfeld surface analysis .Chemical Reactions Analysis

Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis . The recorded FTIR and FT-Raman spectrums of 4-chloro-2-nitroaniline material are presented in the relevant papers .Physical And Chemical Properties Analysis

The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .科学研究应用

Nonlinear Optical Material Development

4-chloro-N-cyclopropyl-2-nitroaniline: has been studied for its potential as a nonlinear optical (NLO) material. NLO materials are crucial in the field of optoelectronics and photonics, as they can alter the frequency of light, making them useful for laser technology and telecommunications . The compound’s ability to form non-centrosymmetric crystal structures makes it a candidate for second harmonic generation (SHG), a process where materials convert light into a new frequency.

Organic Electronics

Due to its delocalized π-electron system, 4-chloro-N-cyclopropyl-2-nitroaniline is a promising candidate for organic electronic applications. Organic electronics involve materials that exhibit semiconducting properties and can be used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Pharmaceutical Intermediates

This compound serves as an intermediate in pharmaceutical synthesis. Its chemical structure allows for further modifications and reactions, leading to the creation of various pharmaceutical agents . The presence of both nitro and amino groups in the molecule provides reactive sites for further chemical transformations.

Material Characterization Studies

The physiochemical properties of 4-chloro-N-cyclopropyl-2-nitroaniline make it an interesting subject for material characterization studies. Researchers have investigated its crystal structure, thermal stability, and mechanical properties to understand its behavior under different conditions . Such studies contribute to the knowledge base necessary for the development of new materials with tailored properties.

Laser Technology

The compound’s potential in laser technology is linked to its NLO properties. It can be used to create materials that modulate laser beams, which is essential for the development of advanced laser systems . The efficiency of its SHG response is particularly relevant for creating more efficient laser devices.

Optoelectronic Device Fabrication

4-chloro-N-cyclopropyl-2-nitroaniline: can be utilized in the fabrication of optoelectronic devices due to its optical properties. Its ability to transmit light within certain wavelengths makes it suitable for use in devices that require precise control over light propagation .

作用机制

Target of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , suggesting that its targets may be related to light absorption and refraction processes.

Mode of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may interact with light in a way that alters its path and intensity.

Biochemical Pathways

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may influence pathways related to light absorption and refraction.

Result of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may have effects on light absorption and refraction at the molecular and cellular level.

Action Environment

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that factors such as temperature and light intensity may play a role in its action.

安全和危害

未来方向

In the past and present decade, new organic single crystals are reported because of their immeasurable potential applications . Researchers gave more importance to grow the organic nonlinear optical (NLO) single crystals because organic NLO single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

属性

IUPAC Name |

4-chloro-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRZFCKJIBVRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-cyclopropyl-2-nitroaniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2923600.png)

![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2923611.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)

![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)

![2-(5-Chlorothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923620.png)

![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)